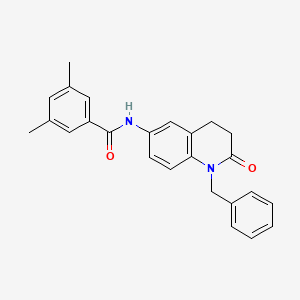

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide

Description

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c1-17-12-18(2)14-21(13-17)25(29)26-22-9-10-23-20(15-22)8-11-24(28)27(23)16-19-6-4-3-5-7-19/h3-7,9-10,12-15H,8,11,16H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFLHRXZXPDHLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

Benzylation: The quinoline core is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

Oxidation: The benzylated quinoline is oxidized to introduce the oxo group, typically using an oxidizing agent like potassium permanganate.

Amidation: Finally, the compound is reacted with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.

Substitution: The benzyl and dimethylbenzamide groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Potassium carbonate, triethylamine.

Solvents: Methanol, dichloromethane, toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction may produce hydroxylated quinoline derivatives.

Scientific Research Applications

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogs

Key Observations :

Table 2: Physicochemical Properties of Analogs

*Calculated molecular weight based on formula.

Key Observations :

- Higher melting points in 2j (194°C) and 1x (181°C) suggest stronger crystalline packing due to hydrogen-bonding hydroxamate or alkylamide groups .

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core structure, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 362.47 g/mol. The compound's structural characteristics are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C23H26N2O2 |

| Molecular Weight | 362.47 g/mol |

| LogP | 4.7155 |

| Polar Surface Area | 38.902 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various biological targets including enzymes and receptors involved in cellular signaling pathways. The presence of the tetrahydroquinoline moiety suggests potential intercalation with DNA or inhibition of specific enzyme activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance:

- Cell Line Studies : Research involving human colon cancer (HT29) and prostate cancer (DU145) cell lines demonstrated significant cytotoxic effects when treated with related compounds. These studies utilized the MTT assay to measure cell viability and indicated that these compounds could inhibit cancer cell proliferation effectively .

- Molecular Docking Studies : Computational analyses have shown promising docking interactions with key targets such as EGFR tyrosine kinase, which plays a crucial role in cancer cell growth and survival . This suggests that the compound may act as an inhibitor of this pathway.

Other Biological Activities

In addition to anticancer properties, compounds within this chemical class have shown potential in other areas such as:

- Antimicrobial Activity : Some derivatives have exhibited antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Certain analogs have been studied for their ability to modulate inflammatory responses in vitro.

Case Studies and Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

- Synthesis and Characterization : The synthesis involves multiple steps starting from commercially available precursors. Characterization techniques such as NMR and FTIR confirm the structural integrity of synthesized compounds.

- In Vivo Studies : Although primarily in vitro studies have been reported, preliminary in vivo studies on animal models are needed to assess the pharmacokinetics and therapeutic efficacy of this compound.

- Safety Profile : Limited data exist regarding the safety and toxicity profiles of this compound; however, related compounds have shown potential side effects such as skin irritation and genotoxicity.

Q & A

Q. What are the critical steps for synthesizing N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step protocols, including triazine coupling (as in ) and benzamide formation. Key steps:

- Step 1 : Use 1.0 equiv. of trichlorotriazine for nucleophilic substitution to ensure regioselectivity (temperature: 0–5°C, solvent: THF) .

- Step 2 : Amidation via carbodiimide coupling (e.g., EDC/HOBt) under nitrogen to minimize hydrolysis.

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and adjust stoichiometry if intermediates like tetrahydroquinoline derivatives show low yields (<60%) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Purity : Use HPLC (C18 column, mobile phase: acetonitrile/water 70:30, UV detection at 254 nm) to confirm ≥95% purity.

- Structural Confirmation :

- NMR : Analyze - and -NMR for characteristic peaks (e.g., benzyl protons at δ 4.5–5.0 ppm, carbonyl signals at δ 165–170 ppm) .

- X-ray Crystallography : Resolve crystal structure (space group , -factor <0.06) to confirm stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility data for this compound across different solvents?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, ethanol, and dichloromethane using gravimetric analysis (e.g., 25°C, 24h equilibration). Discrepancies may arise from polymorphism; use DSC to detect thermal transitions (e.g., melting points ±5°C variations) .

- Co-solvent Systems : For low aqueous solubility (<0.1 mg/mL), employ β-cyclodextrin inclusion complexes (1:2 molar ratio) to enhance bioavailability .

Q. How can structure-activity relationships (SAR) be explored for the tetrahydroquinolin-6-yl moiety in biological assays?

- Methodological Answer :

- Analog Synthesis : Replace the benzyl group with electron-withdrawing substituents (e.g., nitro, chloro) to assess impact on receptor binding.

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to correlate substituent electronegativity with bioactivity (e.g., IC shifts in kinase inhibition assays) .

- Data Table :

| Substituent | LogP | IC (nM) | Binding Energy (kcal/mol) |

|---|---|---|---|

| -H | 3.2 | 120 ± 15 | -8.7 |

| -NO | 2.8 | 45 ± 8 | -10.2 |

Q. What experimental designs address conflicting bioactivity results in cell-based vs. enzyme-linked assays?

- Methodological Answer :

- Assay Validation :

- Cell-based : Use HEK293 cells transfected with target receptors (e.g., GPCRs) and measure cAMP levels via ELISA.

- Enzyme-linked : Optimize substrate concentration (KM ± 10%) to avoid non-specific inhibition .

- Contradiction Analysis : If cell assays show lower efficacy, evaluate membrane permeability (PAMPA assay) or efflux pump activity (e.g., P-gp inhibition with verapamil) .

Methodological Notes

- Key References : (synthesis), 4 (structural analysis), 9 (experimental design), and 11 (solubility challenges) form the methodological backbone.

- Data Interpretation : Always cross-validate computational predictions with empirical assays to minimize overfitting in SAR studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.